REACTION_CXSMILES
|
[C:1]1([CH2:9][OH:10])C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:17](Cl)(=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21](Cl)=[O:22])[CH:19]=1>O1CCCC1>[CH:17]([O:10][CH:9]=[CH2:1])=[CH2:18].[C:18]1([CH2:17][OH:27])[CH:26]=[CH:25][CH:24]=[C:20]([CH2:21][OH:22])[CH:19]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Diacylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until the ensuing suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a two-liter, 3-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a 500-ml constant pressure addition funnel, an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
was re-cooled
|
Type
|
ADDITION
|
Details
|
200 ml of ethyl acetate was slowly added
|
Type
|
ADDITION
|
Details
|
was then added slowly
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
well washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:9][OH:10])C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:17](Cl)(=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21](Cl)=[O:22])[CH:19]=1>O1CCCC1>[CH:17]([O:10][CH:9]=[CH2:1])=[CH2:18].[C:18]1([CH2:17][OH:27])[CH:26]=[CH:25][CH:24]=[C:20]([CH2:21][OH:22])[CH:19]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Diacylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until the ensuing suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a two-liter, 3-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a 500-ml constant pressure addition funnel, an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
was re-cooled
|
Type
|
ADDITION
|
Details
|
200 ml of ethyl acetate was slowly added
|
Type
|
ADDITION
|
Details
|
was then added slowly
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
well washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |